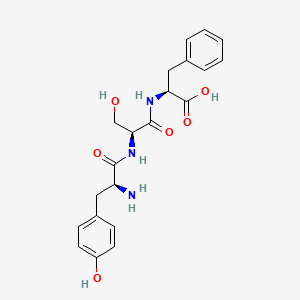
Tyr-Ser-Phe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyr-Ser-Phe is a tripeptide composed of three amino acids: tyrosine, serine, and phenylalanine. This compound is of significant interest in various fields due to its unique structural and functional properties. Tyrosine is known for its role in protein synthesis and signal transduction, serine is involved in metabolic processes, and phenylalanine is a precursor for various neurotransmitters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-Ser-Phe typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids (serine and tyrosine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of protective groups and optimized reaction conditions are crucial to prevent side reactions and degradation of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions
Tyr-Ser-Phe can undergo various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can be used to modify specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the serine hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodates.
Reduction: Reducing agents like sodium borohydride can be used under mild conditions.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions at serine can yield alkylated derivatives .
Applications De Recherche Scientifique
Tyr-Ser-Phe has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Tyr-Ser-Phe involves its interaction with specific molecular targets and pathways. Tyrosine residues can undergo phosphorylation, playing a crucial role in signal transduction pathways. Serine residues are involved in metabolic processes, while phenylalanine serves as a precursor for neurotransmitters like dopamine and norepinephrine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyr-Gly-Phe: Similar structure but with glycine instead of serine, affecting its flexibility and reactivity.
Tyr-Ser-Tyr: Contains two tyrosine residues, which can enhance its oxidative properties.
Phe-Ser-Phe: Lacks the tyrosine residue, altering its interaction with enzymes and receptors.
Uniqueness
Tyr-Ser-Phe is unique due to the presence of tyrosine, serine, and phenylalanine, each contributing distinct properties. The combination of these amino acids allows for diverse chemical reactivity and biological functions, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
144678-04-6 |
|---|---|
Formule moléculaire |
C21H25N3O6 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H25N3O6/c22-16(10-14-6-8-15(26)9-7-14)19(27)24-18(12-25)20(28)23-17(21(29)30)11-13-4-2-1-3-5-13/h1-9,16-18,25-26H,10-12,22H2,(H,23,28)(H,24,27)(H,29,30)/t16-,17-,18-/m0/s1 |
Clé InChI |
HRHYJNLMIJWGLF-BZSNNMDCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
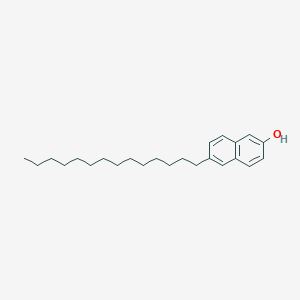
![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)
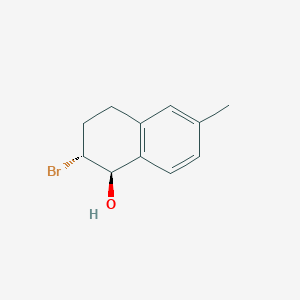
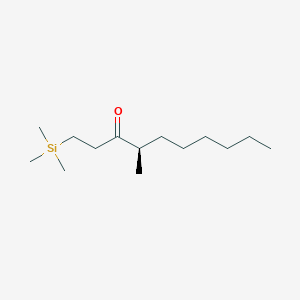

![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
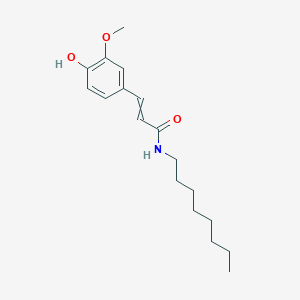
![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
